REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5](N(C2C=CC=C(O)C=2)CC2NCCN=2)=[CH:6][CH:7]=1.CC([N:32]([CH2:36][C:37]1[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1)[CH2:33][CH2:34][Cl:35])COC1C=CC=CC=1.COC1C=C2C(N)=NC(N3CCN(C(C4OC=CC=4)=O)CC3)=NC2=CC=1OC.C1C=CC(CC2NCCN=2)=CC=1>>[CH:40]1[CH:39]=[CH:38][C:37]([CH2:36][N:32]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:33][CH2:34][Cl:35])=[CH:42][CH:41]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)N(CC2=NCCN2)C=3C=CC=C(C3)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC=1C=CC=CC1)N(CCCl)CC=2C=CC=CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CC1OC)N=C(N=C2N)N3CCN(CC3)C(=O)C4=CC=CO4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)CC2=NCCN2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |